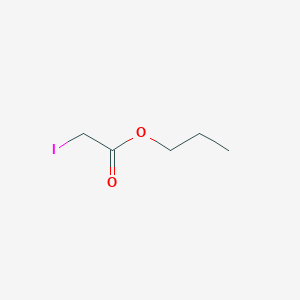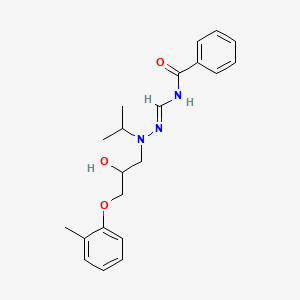
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide typically involves multiple steps. One common method starts with the reaction of methyl benzoate with DL-alaninol to form an intermediate product . This intermediate is then further reacted with other reagents to form the final compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with continuous monitoring and adjustment of reaction parameters. Industrial methods may also incorporate advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: It is used in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(((2-Hydroxy-3-(2-methylphenoxy)propyl)(1-methylethyl)amino)iminomethyl)benzamide can be compared with other similar compounds, such as:
- N-(2-Hydroxy-1-methylethyl)benzamide
- 4-(2-((2-Hydroxy-3-(2-methylphenoxy)propyl)amino)ethoxy)benzamide hydrochloride
These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
80176-21-2 |
|---|---|
Formule moléculaire |
C21H27N3O3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
N-[(E)-[[2-hydroxy-3-(2-methylphenoxy)propyl]-propan-2-ylhydrazinylidene]methyl]benzamide |
InChI |
InChI=1S/C21H27N3O3/c1-16(2)24(23-15-22-21(26)18-10-5-4-6-11-18)13-19(25)14-27-20-12-8-7-9-17(20)3/h4-12,15-16,19,25H,13-14H2,1-3H3,(H,22,23,26) |
Clé InChI |
CQINCUVDUJRJSB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(CN(C(C)C)/N=C/NC(=O)C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC=CC=C1OCC(CN(C(C)C)N=CNC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


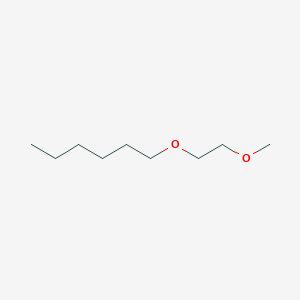
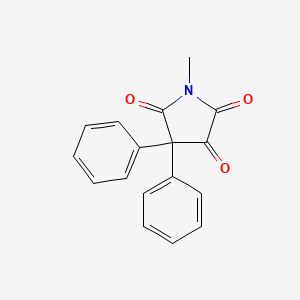
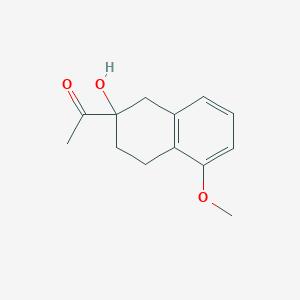
silane](/img/structure/B14435797.png)
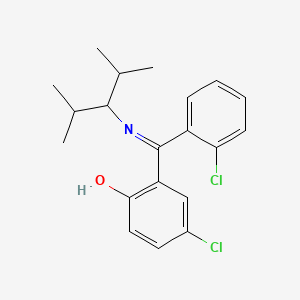

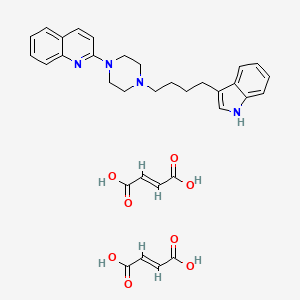
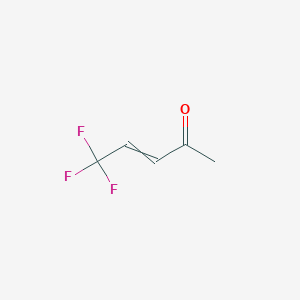
![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
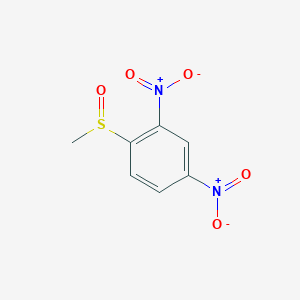
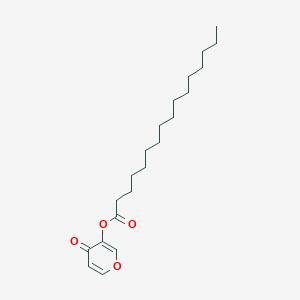
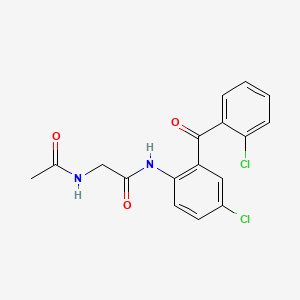
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
